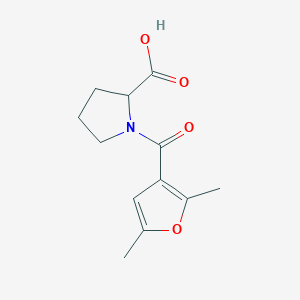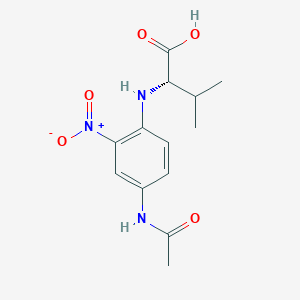
(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid, commonly known as Ac-SDKP, is a peptide with a molecular formula of C14H18N4O6. This peptide was first identified in 1977 as an endogenous substance in human urine. Since then, Ac-SDKP has been studied extensively for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of Ac-SDKP is not fully understood. However, it has been suggested that Ac-SDKP may act through the inhibition of the renin-angiotensin system (RAS) and the activation of the Smad signaling pathway. The RAS is a complex system that regulates blood pressure and fluid balance. The activation of the RAS can lead to the development of cardiovascular disease and pulmonary fibrosis. Ac-SDKP has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is a key enzyme in the RAS. The activation of the Smad signaling pathway is involved in the regulation of cell growth and differentiation. Ac-SDKP has been shown to activate the Smad signaling pathway, which may help prevent the development and progression of cancer.
Biochemical and Physiological Effects:
Ac-SDKP has been shown to have various biochemical and physiological effects. In cardiovascular disease, Ac-SDKP has been shown to reduce the deposition of collagen and inhibit the proliferation of fibroblasts, which may help prevent the development of heart failure. In pulmonary fibrosis, Ac-SDKP has been shown to inhibit the proliferation of fibroblasts and reduce the deposition of collagen, which may help prevent the progression of the disease. In cancer, Ac-SDKP has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which may help prevent the development and progression of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Ac-SDKP in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit the activity of ACE and activate the Smad signaling pathway. However, the limitations of using Ac-SDKP in lab experiments include its high cost and the difficulty in synthesizing large quantities of the peptide.
Zukünftige Richtungen
There are several future directions for the research on Ac-SDKP. One direction is to investigate the potential therapeutic applications of Ac-SDKP in other diseases, such as renal disease and neurodegenerative disease. Another direction is to study the mechanism of action of Ac-SDKP in more detail, particularly its interaction with the RAS and the Smad signaling pathway. Additionally, the development of new synthesis methods for Ac-SDKP may help overcome the limitations of using the peptide in lab experiments. Finally, the development of Ac-SDKP analogs with improved pharmacokinetic properties may help enhance its therapeutic potential.
Synthesemethoden
Ac-SDKP can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). In SPPS, the peptide is synthesized on a solid support, while in solution-phase peptide synthesis, the peptide is synthesized in solution. The synthesis of Ac-SDKP involves the coupling of N-acetylserine with N-(9-fluorenylmethoxycarbonyl)-L-aspartic acid β-benzyl ester, followed by the removal of the protecting groups and the coupling of N-acetyl-L-lysine. The final step involves the nitration of the aniline group of the lysine residue using nitric acid.
Wissenschaftliche Forschungsanwendungen
Ac-SDKP has been studied for its potential therapeutic applications in various diseases, including cardiovascular disease, pulmonary fibrosis, and cancer. In cardiovascular disease, Ac-SDKP has been shown to have anti-fibrotic and anti-inflammatory effects, which may help prevent the development of heart failure. In pulmonary fibrosis, Ac-SDKP has been shown to inhibit the proliferation of fibroblasts and reduce the deposition of collagen, which may help prevent the progression of the disease. In cancer, Ac-SDKP has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which may help prevent the development and progression of cancer.
Eigenschaften
IUPAC Name |
(2S)-2-(4-acetamido-2-nitroanilino)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c1-7(2)12(13(18)19)15-10-5-4-9(14-8(3)17)6-11(10)16(20)21/h4-7,12,15H,1-3H3,(H,14,17)(H,18,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSOCJXMXMBGFD-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide](/img/structure/B2367773.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2367777.png)
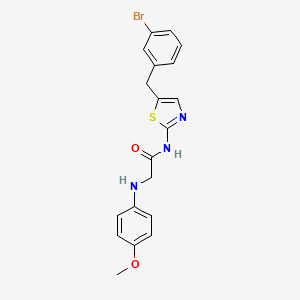
![N-[3-(4-phenylpiperazin-1-yl)propyl]-4-(trifluoromethyl)benzamide](/img/structure/B2367779.png)
![[4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2367780.png)
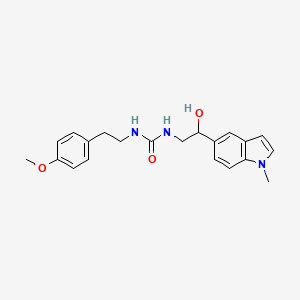
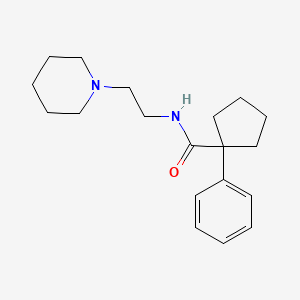
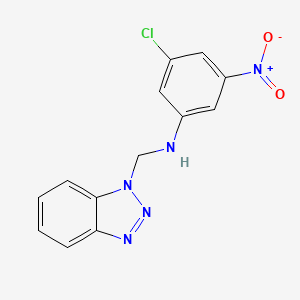
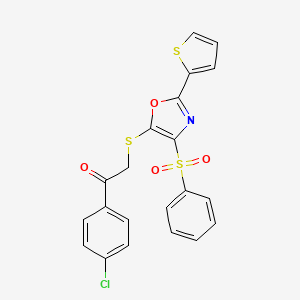
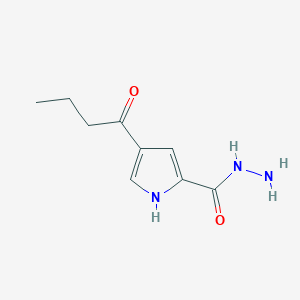
![2-[(4-Methoxyphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2367790.png)
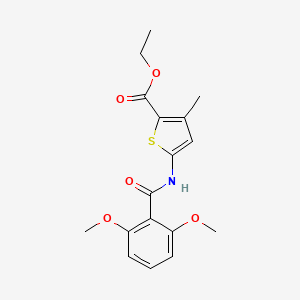
![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-](/img/no-structure.png)
